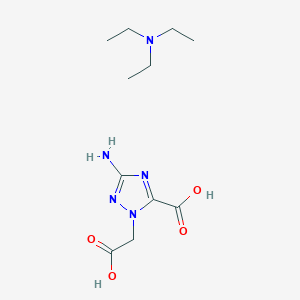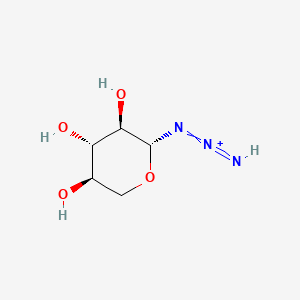
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt
Übersicht
Beschreibung
3-Amino-1,2,4-triazole is a heterocyclic organic compound that consists of a 1,2,4-triazole substituted with an amino group . It’s a competitive inhibitor of the product of the HIS3 gene, imidazoleglycerol-phosphate .
Synthesis Analysis
The synthesis of related compounds often involves multi-enzymatic cascade systems . For example, the synthesis of 3-amino-1-phenylbutane involved coupling a transaminase with a pyruvate decarboxylase (PDC), which doesn’t require the use of any expensive additional cofactor .Chemical Reactions Analysis
Amino acids, including those with a 1,2,4-triazole group, can react with aldehydes to form decarboxylation and/or deamination products . The reaction sequence involves the formation of an imine or Schiff base, followed by either a proton shift or decarboxylation .Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Studies
Studies have utilized 3-amino-1H-1,2,4-triazole derivatives in crystallography to understand the molecular structures and interactions. For example, a salt arising from the decarboxylation of both precursors was isolated to study its crystal structure, providing insights into molecular interactions and structure formation (Fernandes et al., 2015).
Synthesis of Biologically Active Compounds
This compound has been used in the synthesis of peptidomimetics and biologically active compounds based on the triazole scaffold. It is particularly useful due to its ability to undergo controlled chemical reactions, such as the ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).
Porous Frameworks and Gas Adsorption
3-amino-1,2,4-triazole derivatives have been employed in the synthesis of metal azolate frameworks. These frameworks are notable for their selective adsorption properties, particularly in gas storage and separation applications. The structural determination of these frameworks reveals their potential for CO2 over N2 sorption, highlighting their environmental and industrial applications (Hou et al., 2015).
Chemical Reactivity and Derivative Formation
Investigations into the chemical reactivity of 3-amino-1H-1,2,4-triazole derivatives have led to the synthesis of various acetylated products. Understanding the susceptibility of these compounds to acetylation and the conditions required for specific reactions has implications for their use in chemical synthesis and pharmaceutical research (Dzygiel et al., 2004).
Energetic Material Synthesis
This compound has been used in the synthesis of nitrogen-rich cations and their derivatives, contributing to the development of energetically efficient materials. These derivatives exhibit good thermal stability and reasonable impact sensitivities, making them relevant for applications in energetic materials and explosives (Zhang et al., 2018).
Wirkmechanismus
Target of Action
The compound, also known as 5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine, is a derivative of 1,2,4-triazole 1,2,4-triazoles are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
1,2,4-triazoles, in general, are known to operate as main pharmacophores, interacting with biological receptors . The presence of an amino group and carboxylic acid groups in the molecule suggests potential for various interactions with biological targets.
Biochemical Pathways
1,2,4-triazoles are known to be present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Result of Action
Compounds containing the 1,2,4-triazole moiety have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(carboxymethyl)-1h-1,2,4-triazole-5-carboxylic acid triethylamine salt plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can influence the enzyme’s activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with imidazoleglycerol-phosphate dehydratase results in competitive inhibition, thereby affecting the histidine biosynthesis pathway . Furthermore, it can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid biosynthesis and energy metabolism. For instance, its interaction with imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway . Additionally, it can influence metabolic flux by altering the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target tissues, thereby enhancing its efficacy . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications are essential for its localization, ensuring that it reaches the appropriate sites within the cell . This localization is critical for the compound’s ability to interact with specific biomolecules and influence cellular processes.
Eigenschaften
IUPAC Name |
5-amino-2-(carboxymethyl)-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C5H6N4O4/c1-4-7(5-2)6-3;6-5-7-3(4(12)13)9(8-5)1-2(10)11/h4-6H2,1-3H3;1H2,(H2,6,8)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKNODOLPLFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(C(=O)O)N1C(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 4-(2-Aminoethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B1383795.png)
![tert-butyl N-[2-(trifluoromethyl)cyclopropyl]carbamate](/img/structure/B1383797.png)
![4-Amino-1,3,7-trimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383798.png)
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1383799.png)
![2-Chloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B1383801.png)

![tert-BUTYL 3-BENZYL-3,7-DIAZABICYCLO[4,3,0]NONANE-7-DICARBOXYLATE](/img/structure/B1383803.png)
![3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1383806.png)

![(4aR,7aS)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383810.png)
![2-Bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B1383812.png)
![Benzo[c]isothiazole-5-carbaldehyde](/img/structure/B1383814.png)

